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Compound of Interest

2-Oxobutanoic Acid-13C,d5
Compound Name:

Sodium Salt
CAS No.: 1286996-74-4
Cat. No.: B588443

Get Quote
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Compound: 2-Oxobutanoic Acid-13C,d5 (Sodium Salt) Application: Recovery Standard for
Quantitative Metabolomics & Flux Analysis Technique: Isotope Dilution NMR (ID-NMR)

Executive Summary

2-Oxobutanoic acid (

-ketobutyrate) is a critical metabolic node linking amino acid catabolism (Threonine,
Methionine) to the TCA cycle via Propionyl-CoA.[1] HowevVer, its quantification is notoriously
difficult due to its chemical instability (spontaneous decarboxylation) and volatility in acidic
conditions.

This protocol details the use of 2-Oxobutanoic Acid-13C,d5 as a Recovery Standard. Unlike
traditional internal standards (e.g., TSP, DSS) which only correct for instrument sensitivity, this
isotopologue is added prior to sample extraction. It mimics the analyte's physical behavior—
degrading and extracting at the exact same rate—while remaining spectrally distinct due to the
deuterium-induced isotope shifts and C-D couplings in
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C NMR.

Key Advantages

» Absolute Recovery Correction: Automatically compensates for analyte loss during protein
precipitation and lyophilization.

o Spectral Isolation: The d5-ethyl group (

) eliminates proton overlap in
H NMR and creates unique multiplet patterns in
C NMR.

o Metabolic Stability: The deuterium labeling at the

and

positions inhibits keto-enol tautomerization, rendering the standard more robust than its non-
labeled counterpart.

Technical Background: The Isotope Dilution
Principle

In NMR metabolomics, quantification typically relies on the integration ratio between the
analyte and the standard.

By using 2-Oxobutanoic Acid-13C,d5, we exploit the Secondary Isotope Effect. The heavy
isotopes cause a chemical shift change (

) in the

C spectrum, allowing the standard to be resolved from the endogenous metabolite without
chromatographic separation.

Spectral Characteristics (Predicted)
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Endogenous ( Standard (
o Distinction

Position C, C, .
Mechanism

H) H)

C1 (COOH) ~170 ppm (Singlet) ~170 ppm (Singlet) shift (~0.1 ppm)
induced by neighbors
shift (~0.3 ppm)

C2 (C=0) ~205 ppm (Singlet) ~205 ppm (Singlet) induced by
-deuterium

) ) ) J(C,D) coupling +

C3 (-CH2-) ~32 ppm (Singlet) Multiplet (Quintet) )

Large Isotope Shift
) ] J(C,D) coupling +
C4 (-CH3) ~8 ppm (Singlet) Multiplet (Septet)

Large Isotope Shift

Note: In proton-decoupled

C NMR, endogenous carbons appear as sharp singlets. The standard's carbons attached to
deuterium (C3, C4) appear as multiplets due to C-D coupling (

Hz), which is not removed by

H decoupling.

Experimental Protocol

Materials

e Recovery Standard: 2-Oxobutanoic Acid-13C,d5 Sodium Salt (Store at -20°C,

hygroscopic).

o Extraction Solvent: Methanol:Chloroform:Water (2:2:1.8) or Perchloric Acid (depending on

matrix).

o NMR Buffer: 100 mM Phosphate Buffer (pH 7.4) in D
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O + 0.5 mM EDTA (to chelate metals that broaden keto-acid signals).

Workflow Diagram
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Figure 1: Isotope Dilution NMR workflow ensuring the standard experiences the same matrix
effects as the analyte.
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Step-by-Step Procedure
Step 1: Preparation of Recovery Standard Stock
» Dissolve 2-Oxobutanoic Acid-13C,d5 in D

O to create a 10 mM Stock Solution.

« Critical: Adjust pH to 7.0 immediately. Acidic forms of keto-acids are volatile and unstable.

» Aliquot into single-use vials and freeze at -80°C. Do not freeze-thaw.

Step 2: Sample Spiking (The "Recovery" Step)
e Thaw biological sample (e.g., 100
L plasma or 50 mg tissue).

e Immediately add 10

L of the 10 mM Standard Stock to the raw sample.

o Target concentration: ~1 mM final in NMR tube (adjust based on expected endogenous
levels).

o Vortex gently for 10 seconds to equilibrate.

o Why? The standard must mix with the matrix before proteins are precipitated to account
for any co-precipitation losses.

Step 3: Extraction[2][3]
« Add 400

L cold Methanol (-20°C) and 400
L Chloroform.

e \ortex and incubate on ice for 10 minutes.

e Add 360
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L cold water to induce phase separation.
e Centrifuge at 10,000 x g for 10 minutes at 4°C.

o Collect the upper aqueous phase (contains 2-oxobutanoate).

o Lyophilize (Freeze dry) the agueous phase. Avoid heat evaporation as keto-acids can
degrade.

Step 4: NMR Sample Preparation

» Reconstitute the dried pellet in 600

L of NMR Buffer (Phosphate pH 7.4 in D
O + EDTA).

e Transfer to a 5 mm NMR tube.

Step 5: NMR Acquisition Parameters

To quantify 2-oxobutanoic acid using the

C signals, you must use Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect
(NOE), ensuring quantitative accuracy.

e Pulse Sequence:zgig (Bruker) or equivalent (Inverse Gated

H decoupling).

e Nucleus:
C (Carbon-13).[3][4][5][6][ 7]

o Relaxation Delay (D1): > 10 seconds. (Quaternary carbons C1/C2 have long T1s).
e Scans (NS): 1024 - 4096 (depending on concentration).
e Spectral Width: 250 ppm.

e Temperature: 298 K.
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Data Analysis & Validation
Signal Identification

In the

C spectrum, look for the Ketone Carbon (C2) region (~200-210 ppm).

o Endogenous Peak: Sharp Singlet at

o Standard Peak: Sharp Singlet (slightly shifted upfield by ~0.3 ppm due to

-deuterium isotope effect) at

o Note: If using the C3 (methylene) signals, the standard will be a quintet (1:2:3:2:1) and the
endogenous a singlet. This is harder to integrate if signal-to-noise is low. Stick to C2 or C1.

Calculation

Calculate the concentration of endogenous 2-Oxobutanoic acid (

) using the known concentration of the spike (
):

Note: Since the standard was added pre-extraction, this calculated concentration is the true
original concentration in the sample, automatically corrected for extraction efficiency.

Quality Control Check

To validate the extraction efficiency, compare the absolute area of the Standard Peak in the
sample (

) to the area of the same amount of standard in a pure buffer reference (

).

If Recovery < 60%, investigate matrix suppression or degradation issues.
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Metabolic Context Diagram

Understanding where 2-Oxobutanoic acid fits helps interpret flux data.
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Figure 2: 2-Oxobutanoic acid is a convergence point for Threonine and Methionine catabolism
before entering the TCA cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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